molecular formula C9H18N2O2 B1464725 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one CAS No. 1250151-70-2

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Cat. No.: B1464725
CAS No.: 1250151-70-2
M. Wt: 186.25 g/mol
InChI Key: TZEHVSMWDXUFNC-UHFFFAOYSA-N
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Description

The compound “1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one” is an organic compound with the CAS Number: 77445-06-8. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 156.23 . It is a liquid at room temperature .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research into nucleophilic aromatic substitution reactions involving piperidine derivatives, including compounds similar to "1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one", has demonstrated their utility in synthesizing various aromatic compounds. These reactions are critical for developing pharmaceuticals and other aromatic compounds, showcasing the fundamental chemical applications of piperidine derivatives (Pietra & Vitali, 1972).

Antineoplastic Agents

A series of piperidine derivatives have been identified as potential antineoplastic agents, demonstrating significant cytotoxic properties against various cancer cells. These compounds have shown greater tumor-selective toxicity and the ability to modulate multi-drug resistance, highlighting the therapeutic potential of piperidine derivatives in cancer treatment (Hossain et al., 2020).

Histamine H1 Receptor Antagonists

Piperidine derivatives like Bilastine have been extensively studied for their pharmacokinetics and pharmacodynamics as histamine H1 receptor antagonists. These compounds are used to relieve symptoms of allergic reactions, demonstrating the versatility of piperidine derivatives in developing new therapeutic agents (Sharma et al., 2021).

Sustainable Chemical Production

Research into the conversion of plant biomass into furan derivatives has highlighted the role of piperidine derivatives in producing sustainable polymers, functional materials, and fuels. This indicates the environmental and industrial applications of compounds related to "this compound" (Chernyshev et al., 2017).

Biochemical Analysis

Biochemical Properties

1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain proteases, leading to either inhibition or activation of these enzymes . Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases, resulting in altered phosphorylation states of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, this compound can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution pattern can affect the compound’s activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-8(6-10)3-5-11/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEHVSMWDXUFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.